Oliceridine

Descripción

Propiedades

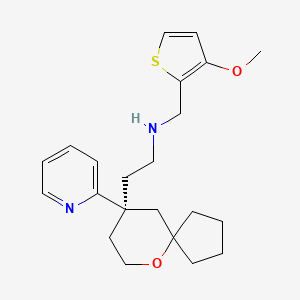

IUPAC Name |

N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2S/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNOVGJWPASQDL-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(SC=C1)CNCC[C@]2(CCOC3(C2)CCCC3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031292 | |

| Record name | Oliceridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401028-24-7 | |

| Record name | (9R)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401028-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oliceridine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401028247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oliceridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oliceridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLICERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCN858TCP0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oliceridine as a G protein-biased agonist explained

An In-depth Technical Guide to Oliceridine: A G Protein-Biased Agonist

Introduction

This compound (marketed as Olinvyk) is a novel intravenous opioid agonist approved by the U.S. Food and Drug Administration (FDA) in August 2020 for the management of moderate to severe acute pain in adults in controlled clinical settings.[1][2][3][4] Developed by Trevena, Inc., it represents a significant advancement in opioid pharmacology as the first FDA-approved G protein-biased agonist at the µ-opioid receptor (MOR).[3] The foundational hypothesis behind its development is that the therapeutic analgesic effects of opioids are primarily mediated by the G protein signaling pathway, whereas the debilitating side effects, such as respiratory depression and constipation, are linked to the β-arrestin pathway.[5][6] this compound is designed to preferentially activate the G protein pathway, thereby aiming to provide potent analgesia with a reduced burden of opioid-related adverse events.[5][6][7]

Core Mechanism: G Protein-Biased Agonism

Traditional opioids, like morphine, are considered unbiased agonists. Upon binding to the µ-opioid receptor, a G protein-coupled receptor (GPCR), they activate two major intracellular signaling cascades:

-

G Protein Pathway: The receptor couples with inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[5][7] This cascade results in reduced neuronal excitability and inhibits the transmission of pain signals, producing analgesia.[7]

-

β-Arrestin Pathway: Agonist binding also promotes the phosphorylation of the GPCR, which recruits β-arrestin proteins.[8] The recruitment of β-arrestin 2 is hypothesized to mediate receptor desensitization and internalization, and to trigger signaling cascades associated with adverse effects, including respiratory depression and gastrointestinal issues.[5][6][7]

This compound exhibits functional selectivity by stabilizing a conformation of the µ-opioid receptor that preferentially engages the G protein pathway while only minimally recruiting β-arrestin.[7][8][9] This biased signaling is intended to uncouple the desired analgesic effects from the signaling pathways that drive adverse events, potentially offering a wider therapeutic window compared to conventional opioids.[10]

Experimental Protocols for Assessing G Protein Bias

The determination of ligand bias requires quantitative comparison of a ligand's activity in distinct signaling pathways. The primary assays used to characterize this compound and other biased agonists focus on measuring G protein activation and β-arrestin recruitment separately.

G Protein Activation Assays

These assays quantify the extent to which a ligand activates G protein signaling downstream of the µ-opioid receptor.

-

Methodology: cAMP Accumulation Assay

-

Cell Culture: HEK293 cells (or other suitable cell lines) are engineered to stably express the human µ-opioid receptor.

-

Assay Principle: The µ-opioid receptor couples to the Gαi subunit, which inhibits the enzyme adenylyl cyclase. Activation of the receptor therefore leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Procedure: Cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to stimulate a measurable baseline level of cAMP. Subsequently, cells are incubated with varying concentrations of the test ligand (e.g., this compound) and a reference agonist (e.g., DAMGO or morphine).

-

Signal Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing a chemiluminescent or fluorescent readout.

-

Data Analysis: A dose-response curve is generated, and the potency (EC₅₀) and efficacy (Eₘₐₓ) of the ligand for G protein activation are calculated. A lower cAMP level indicates stronger G protein pathway activation.

-

β-Arrestin Recruitment Assays

These assays directly measure the recruitment of β-arrestin 2 to the activated µ-opioid receptor.

-

Methodology: Enzyme Complementation Assay (e.g., PathHunter®)

-

Cell Culture: A cell line is engineered to express two fusion proteins: the µ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to the larger, complementary enzyme fragment (Enzyme Acceptor).

-

Assay Principle: In the basal state, the two enzyme fragments are separate and inactive. Upon ligand binding and receptor activation, β-arrestin 2 is recruited to the receptor, bringing the two fragments into close proximity. This forced complementation creates an active β-galactosidase enzyme.

-

Procedure: Cells are plated and incubated with varying concentrations of the test ligand.

-

Signal Detection: A chemiluminescent substrate for β-galactosidase is added. The amount of light produced is directly proportional to the amount of β-arrestin recruitment.

-

Data Analysis: A dose-response curve is generated to determine the ligand's potency (EC₅₀) and efficacy (Eₘₐₓ) for β-arrestin recruitment.

-

Quantitative Data: Preclinical and Clinical Evidence

This compound's development was supported by a series of preclinical and clinical studies designed to evaluate its efficacy and safety compared to traditional opioids, primarily morphine.

Preclinical Studies

In animal models, this compound demonstrated a robust antinociceptive effect with a wider therapeutic index than morphine.[10] Studies in mice and rats showed that at equianalgesic doses, this compound caused significantly less respiratory depression and gastrointestinal inhibition compared to morphine.[10][11]

Clinical Trial Data

The FDA approval of this compound was based on data from over 1,500 patients in its Phase 3 program, including the pivotal APOLLO-1 (bunionectomy) and APOLLO-2 (abdominoplasty) trials, and the open-label ATHENA safety study.[1][2][3]

Table 1: Efficacy of this compound vs. Morphine and Placebo in Postoperative Pain (Data synthesized from APOLLO-1 and APOLLO-2 Phase 3 trials)

| Endpoint | This compound (0.35 mg demand dose) | This compound (0.5 mg demand dose) | Morphine (1 mg demand dose) | Placebo |

| Treatment Responder Rate | Superior to placebo[11] | Superior to placebo[11] | Superior to placebo[11] | - |

| Analgesic Efficacy | Non-inferior to morphine[12][13] | Non-inferior to morphine[12][13] | - | Superior to placebo[1][14] |

| Onset of Action | Rapid (within 2-5 minutes)[14][15] | Rapid (within 2-5 minutes)[14][15] | Slower onset | - |

In the pivotal trials, this compound demonstrated superior analgesia compared to placebo and comparable efficacy to morphine.[11][16][17]

Table 2: Safety and Tolerability of this compound vs. Morphine (Pooled and synthesized data from Phase 2b and Phase 3 trials)

| Adverse Event | This compound (0.35 mg regimen) | This compound (0.5 mg regimen) | Morphine (1 mg regimen) | Reference |

| Nausea | 60% | 69% | 70% | [2] |

| Vomiting | 30% | 42% | 52% | [2] |

| Respiratory Safety Events | Lower incidence than morphine | Lower incidence than morphine | Higher incidence than this compound | [2][12][16][18] |

| Need for Rescue Antiemetics | Reduced compared to morphine | Reduced compared to morphine | Higher need for rescue medication | [12] |

Across multiple studies, this compound was associated with a numerically lower incidence of adverse events, particularly vomiting and respiratory events, when compared to morphine at equianalgesic doses.[2][19] A reanalysis of trial data indicated that this compound has a greater probability of producing analgesia than respiratory depression over its clinical concentration range, a profile that was reversed for morphine.[20][21]

The Scientific Debate: Biased Agonism vs. Partial Agonism

While this compound is approved as a G protein-biased agonist, there is an ongoing scientific discussion about its precise pharmacological classification. Some research suggests that the apparent bias of this compound and other similar compounds may be confounded by factors like signal amplification in highly sensitive in vitro G protein assays.[22][23] An alternative hypothesis is that this compound's favorable therapeutic window is primarily a result of it being a low intrinsic efficacy partial agonist rather than a true biased agonist.[10][24][25] Partial agonists do not produce a maximal response even at full receptor occupancy, which can inherently lead to a ceiling effect on adverse outcomes. Regardless of the precise mechanistic label, the clinical data supports this compound as a potent analgesic with an improved safety and tolerability profile concerning certain adverse events compared to morphine.[13][24]

Conclusion

This compound is a first-in-class G protein-biased µ-opioid receptor agonist that offers a novel approach to managing moderate to severe acute pain. By preferentially activating the G protein pathway associated with analgesia and minimizing the recruitment of the β-arrestin pathway linked to adverse effects, it was designed to provide a better-tolerated intravenous opioid option.[7][18] Clinical trials have demonstrated that it provides rapid and effective analgesia comparable to morphine, with evidence suggesting a lower incidence of respiratory and gastrointestinal side effects.[16][17][19] While the debate between biased versus partial agonism continues, this compound stands as an important therapeutic tool for clinicians, particularly for patients in controlled settings where balancing potent pain relief with the risk of opioid-related adverse events is critical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound: Examining the clinical evidence, pharmacology, and contested mechanism of action of the first FDA-approved biased opioid agonist | Journal of Opioid Management [wmpllc.org]

- 4. drugs.com [drugs.com]

- 5. Can this compound (TRV130), an ideal novel µ receptor G protein pathway selective (µ-GPS) modulator, provide analgesia without opioid-related adverse reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview and Prospects of the Clinical Application of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound fumarate? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: A Novel Drug for the Management of Moderate to Severe Acute Pain – A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. tandfonline.com [tandfonline.com]

- 14. medscape.com [medscape.com]

- 15. A Dive Into this compound and Its Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of this compound treatment in patients with postoperative pain: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. A randomized, Phase IIb study investigating this compound (TRV130), a novel µ-receptor G-protein pathway selective (μ-GPS) modulator, for the management of moderate to severe acute pain following abdominoplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. researchgate.net [researchgate.net]

- 21. Benefit and Risk Evaluation of Biased μ-Receptor Agonist this compound versus Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Critical Assessment of G Protein-Biased Agonism at the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 24. Preclinical discovery and development of this compound (Olinvyk®) for the treatment of post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Chemical synthesis and structure of Oliceridine (TRV130)

An In-depth Technical Guide to the Chemical Synthesis and Structure of Oliceridine (TRV130)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TRV130), marketed as Olinvyk, is a novel intravenous opioid analgesic approved for the management of moderate to severe acute pain.[1][2] It is distinguished by its unique mechanism of action as a G protein-biased agonist at the μ-opioid receptor (MOR).[3][4] This biased agonism is designed to preferentially activate the G protein signaling pathway, which is primarily responsible for analgesia, while minimizing the recruitment of the β-arrestin pathway, which is associated with common opioid-related adverse effects such as respiratory depression and constipation.[5][6][7] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex chiral molecule featuring a T-shaped conformation with three key moieties: a methoxythiophen group, a pyridine ring, and a spirocyclic system.[8][9] Its specific stereochemistry is crucial for its pharmacological activity.

-

IUPAC Name: N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine[1][10]

-

Synonyms: TRV130, Olinvyk[10]

-

Stereochemistry: The molecule possesses a single defined stereocenter at the C9 position of the spirocycle, designated as (9R).[10][11][12]

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 1401028-24-7 | [1][10] |

| PubChem CID | 66553195 | [10] |

| DrugBank ID | DB14881 | [1] |

| UNII | MCN858TCP0 | [1] |

| ATC Code | N02AX07 | [1] |

Chemical Synthesis

The synthesis of this compound is a multi-step process involving several key organic reactions to construct its complex architecture. The pathway described by Trevena Inc. involves the creation of the spirocyclic core followed by the addition of the pyridine and methoxythiophen side chains.[9][13]

Key Reaction Steps:

-

Prins Cyclization: The synthesis begins with an acid-catalyzed Prins reaction between pentanone and butenol to form the initial alcohol-containing spirocycle.[8][9]

-

Ley-Griffith Oxidation: The resulting alcohol is then oxidized to the corresponding ketone using a Ley-Griffith oxidation.[8][9]

-

Michael Addition: A crucial step involves the 1,4-conjugate addition of a 2-pyridyl Grignard reagent to an unsaturated cyano-intermediate. This reaction, catalyzed by copper iodide, introduces the pyridine ring.[9][13]

-

Decarboxylation & Chiral Separation: The product from the Michael addition undergoes decarboxylation. The resulting racemic nitrile is then resolved using supercritical fluid chromatography (SFC) to isolate the desired (R)-isomer.[9][13]

-

Nitrile Reduction: The isolated chiral nitrile is reduced to its primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[9][13]

-

Reductive Amination: The final step involves a reductive amination reaction between the primary amine and 3-methoxythiophene-2-carbaldehyde to attach the final side chain, yielding this compound.[9][13]

Mechanism of Action: G Protein Bias

This compound's therapeutic innovation lies in its "biased agonism" or "functional selectivity" at the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3][5]

-

Conventional Opioids (e.g., Morphine): These are considered "unbiased" agonists. Upon binding to the MOR, they activate both the G protein signaling pathway and the β-arrestin2 pathway.[4][6]

-

G Protein Pathway: Activation of the inhibitory G protein (Gi/o) leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channels. This cascade is primarily responsible for the desired analgesic effects.[5][8]

-

β-Arrestin2 Pathway: Recruitment of β-arrestin2 leads to receptor desensitization, internalization, and the initiation of separate signaling cascades. This pathway is strongly implicated in mediating adverse effects like respiratory depression, constipation, and the development of tolerance.[7][14]

-

-

This compound (Biased Agonist): this compound binding stabilizes a receptor conformation that preferentially couples with and activates the G protein pathway while only minimally recruiting β-arrestin2.[2][10] This selective activation aims to separate the analgesic effects from the adverse effects mediated by β-arrestin.[15]

Pharmacological Data & Clinical Efficacy

Preclinical and clinical studies have quantified this compound's potency, efficacy, and safety profile, often in comparison to morphine.

Preclinical Data

In preclinical models, this compound demonstrated potent analgesic effects with a wider therapeutic window compared to morphine.

Table 2: Preclinical In Vitro & In Vivo Comparison

| Parameter | This compound (TRV130) | Morphine | Model System | Reference(s) |

|---|---|---|---|---|

| G Protein Activation (cAMP EC₅₀) | 7.9 nM | Similar to this compound | HEK-293 cells (human MOR) | [13] |

| β-Arrestin-2 Recruitment (% Efficacy) | 15% | 100% (Reference) | HEK-293 cells (human MOR) | [13] |

| Analgesic Potency (vs. Morphine) | 3 to 10 times more potent | 1x (Reference) | Mouse/rat models | [16] |

| Tolerance Development | Less tolerance observed | Higher tolerance observed | Murine model (4-day admin.) | [16][17] |

| Reward Behavior (CPP Assay) | No reward behavior | Significant reward behavior | Mouse model |[17][18] |

CPP: Conditioned Place Preference

Clinical Trial Data

Phase III trials (APOLLO-1, APOLLO-2, and the open-label ATHENA study) established the efficacy and safety of this compound for postoperative pain.[6][16]

Table 3: Summary of Phase III Clinical Trial Findings (vs. Morphine)

| Endpoint | This compound | Morphine | Trial Context | Reference(s) |

|---|---|---|---|---|

| Analgesic Efficacy | Non-inferior to morphine | - | APOLLO-1 (bunionectomy), APOLLO-2 (abdominoplasty) | [4][16][19] |

| Onset of Analgesia | Faster onset (as early as 5 min) | Slower onset | Postoperative pain | [4] |

| Incidence of Nausea/Vomiting | Lower incidence | Higher incidence | Post-hoc analysis of APOLLO trials | [4][19] |

| Respiratory Safety Events | Reduced incidence | Higher incidence | Post-hoc analysis of APOLLO trials |[4][7] |

Note: Dosing regimens in trials were not designed to be directly equianalgesic, which is a limitation for direct comparison of adverse event rates.[19]

Key Experimental Protocols

The characterization of this compound's biased agonism relies on specific in vitro assays and well-controlled clinical trial designs.

In Vitro Assay: G Protein Activation (GTPγ[³⁵S] Binding Assay)

This assay measures the direct activation of G proteins by an agonist-bound receptor.

-

Preparation: Cell membranes expressing the μ-opioid receptor are prepared.

-

Incubation: Membranes are incubated with the test ligand (e.g., this compound), GDP, and radiolabeled GTPγ[³⁵S].

-

Activation & Binding: Agonist binding activates the G protein, causing it to release GDP and bind the non-hydrolyzable GTPγ[³⁵S].

-

Separation: The reaction is stopped, and membrane-bound radioactivity is separated from unbound radioactivity via filtration.

-

Quantification: The amount of bound GTPγ[³⁵S] is quantified using a scintillation counter, which is proportional to the level of G protein activation. Potency (EC₅₀) and efficacy (Eₘₐₓ) are determined from concentration-response curves.

Clinical Trial Protocol: APOLLO-1 & APOLLO-2 (Phase III)

These were randomized, double-blind, placebo- and active-controlled trials to evaluate the efficacy and safety of this compound for moderate to severe acute postoperative pain.

-

Patient Population: Patients undergoing hard-tissue (bunionectomy, APOLLO-1) or soft-tissue (abdominoplasty, APOLLO-2) surgery.[16][19]

-

Randomization: Patients were randomized to receive intravenous (IV) this compound, IV morphine, or placebo via a patient-controlled analgesia (PCA) device.

-

Dosing: The trials used a loading dose followed by on-demand PCA doses (e.g., this compound 1.5 mg loading dose followed by 0.1, 0.35, or 0.5 mg demand doses vs. Morphine 4 mg loading dose followed by 1 mg demand doses).[16]

-

Primary Endpoint: The primary endpoint was a responder analysis, comparing the proportion of treatment responders in the this compound groups versus the placebo group over a set period (e.g., 48 hours for APOLLO-1). A responder was defined by achieving a specific level of pain reduction without needing rescue medication and without early discontinuation.[19]

-

Secondary & Safety Endpoints: Included assessments of pain intensity over time, use of rescue medication, and the incidence of adverse events, particularly nausea, vomiting, and respiratory depression.[19]

Conclusion

This compound (TRV130) represents a significant development in opioid pharmacology, stemming from a structure-based drug design approach aimed at improving the safety profile of potent analgesics. Its chemical structure, featuring a specific (9R)-stereocenter, is integral to its function as a G protein-biased agonist at the μ-opioid receptor. The multi-step synthesis allows for precise control over its complex architecture. By preferentially activating the G protein pathway over the β-arrestin pathway, this compound provides potent analgesia with a statistically significant reduction in certain adverse events compared to morphine in clinical trials. This technical overview provides the foundational chemical, pharmacological, and clinical data for professionals engaged in pain management research and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. tandfonline.com [tandfonline.com]

- 5. What is the mechanism of this compound fumarate? [synapse.patsnap.com]

- 6. A Dive Into this compound and Its Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview and Prospects of the Clinical Application of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | NROChemistry [nrochemistry.com]

- 10. This compound | C22H30N2O2S | CID 66553195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. This compound [drugfuture.com]

- 13. Portico [access.portico.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound: A Novel Drug for the Management of Moderate to Severe Acute Pain – A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacological Characters of this compound, a μ-Opioid Receptor G-Protein-Biased Ligand in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

The Pharmacological Profile of Oliceridine: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oliceridine (TRV130) is a novel µ-opioid receptor (MOR) agonist developed to provide potent analgesia with a wider therapeutic window compared to conventional opioids like morphine.[1][2][3][4][5][6] Its mechanism of action is rooted in the concept of biased agonism, preferentially activating G-protein signaling pathways, which are associated with analgesia, over β-arrestin pathways, which are implicated in adverse effects such as respiratory depression and gastrointestinal dysfunction.[1][2][3][7][8] This in-depth technical guide summarizes the key preclinical pharmacological data for this compound, provides detailed methodologies for the pivotal experiments used in its characterization, and visualizes the core signaling pathways and experimental workflows.

Introduction to Biased Agonism at the µ-Opioid Receptor

The µ-opioid receptor is a G-protein coupled receptor (GPCR).[8] Classical opioid agonists, such as morphine, activate the MOR, leading to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, which contributes to the analgesic effect.[9] Concurrently, GPCR kinases (GRKs) phosphorylate the activated receptor, promoting the recruitment of β-arrestin proteins.[8] While initially known for their role in receptor desensitization and internalization, β-arrestin signaling pathways are now understood to contribute independently to certain opioid-mediated effects, including respiratory depression and constipation.[1][2][3][7][8]

This compound was designed as a "G-protein biased" agonist, engineered to selectively stabilize a receptor conformation that favors G-protein coupling while minimizing β-arrestin recruitment.[1][2][8][10] This preferential activation is hypothesized to separate the desired analgesic effects from the dose-limiting adverse effects of traditional opioids.[1][2][3]

In Vitro Pharmacological Profile

The in vitro characterization of this compound has been crucial in establishing its mechanism of action and biased agonist profile. Key parameters evaluated include its binding affinity for the µ-opioid receptor and its functional potency and efficacy in stimulating G-protein signaling versus recruiting β-arrestin.

Data Presentation: In Vitro Studies

| Parameter | Assay Type | This compound | Morphine | Reference Compound | Species/Cell Line | Reference |

| Binding Affinity | ||||||

| Ki (nM) | Radioligand Binding | 6 - 25 | - | - | Human MOR | [2][4][11] |

| G-Protein Activation | ||||||

| pEC50 (cAMP) | cAMP Inhibition | - | - | DAMGO | HEK293 | [12] |

| Emax (%) (cAMP) | cAMP Inhibition | Similar to Morphine | 92% | DAMGO (100%) | HEK293 | [13] |

| Potency (EC50, nM) | GTPγS Binding | 8 | 50 | - | HEK293 cells | [13] |

| Efficacy (% of DAMGO) | GTPγS Binding | 71% | 92% | DAMGO (100%) | - | [13] |

| β-Arrestin Recruitment | ||||||

| pEC50 | β-arrestin 2 Recruitment | - | - | DAMGO | - | [12] |

| Emax (%) | β-arrestin 2 Recruitment | 14% - 15% | 100% | - | HEK293 | [11][13][14] |

| Potency (EC50, nM) | MOR β-arrestin-2 | 40 | - | - | HEK293 | [11] |

Note: Data is compiled from multiple sources and experimental conditions may vary. Emax values are often expressed relative to a standard full agonist like DAMGO or morphine.

Signaling Pathway Diagram

Caption: this compound preferentially activates the G-Protein pathway over β-Arrestin recruitment.

In Vivo Preclinical Profile

Preclinical in vivo studies in rodent models are essential for evaluating the therapeutic potential and safety profile of new analgesic compounds. This compound has been extensively studied in models of acute pain, respiratory function, and gastrointestinal motility, often in direct comparison to morphine.

Data Presentation: In Vivo Studies

| Parameter | Assay Type | This compound Effect | Morphine Effect | Animal Model | Reference |

| Analgesia | |||||

| Potency (ED50) | Hot Plate Test | 0.9 mg/kg | 4.9 mg/kg | Mouse | [11] |

| Onset of Action | Hot Plate Test | 5 minutes | 30 minutes | Mouse | [11] |

| Potency | Tail-Flick Test | 4-10 times more potent than morphine | - | Rat/Mouse | [13][14][15][16] |

| Tolerance | Tail-Flick Test (repeated dosing) | Less tolerance development | Tolerance observed | Mouse | [14][15] |

| Adverse Effects | |||||

| Respiratory Depression | Whole-Body Plethysmography | Less respiratory depression at equianalgesic doses | Significant respiratory depression | Rat | |

| GI Dysfunction | Glass Bead Expulsion | No dysfunction at subanalgesic doses | Significant dysfunction | Mouse | [13] |

| Rewarding Effects | Conditioned Place Preference | No reward behavior at analgesic doses | Reward behavior observed | Mouse | [15][17] |

Detailed Experimental Protocols

Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.

Protocol:

-

Membrane Preparation: Homogenize tissue (e.g., rat brain) or cells expressing the human µ-opioid receptor (hMOR) in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To measure G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, following receptor stimulation by this compound.

Caption: Generalized workflow for a [³⁵S]GTPγS binding assay.

Protocol:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add assay buffer, membrane suspension, guanosine diphosphate (GDP), and serial dilutions of this compound.

-

Pre-incubation: Incubate the plate at 30°C for approximately 15-30 minutes.

-

Reaction Initiation: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[18]

-

Termination and Filtration: Terminate the reaction by rapid filtration over glass fiber filters.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the stimulated binding (as a percentage of basal) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[18]

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin 2 to the MOR upon stimulation with this compound.

Protocol:

-

Cell Culture: Use an engineered cell line (e.g., HEK293 or CHO) that co-expresses the hMOR and a β-arrestin 2 fusion protein. Often, enzyme fragment complementation (EFC) technology (e.g., PathHunter) is used, where the receptor and β-arrestin are tagged with complementary enzyme fragments.[16]

-

Cell Plating: Seed the cells into a 384-well white, clear-bottom microplate and incubate overnight.[16]

-

Compound Addition: Prepare serial dilutions of this compound and a reference agonist (e.g., DAMGO). Add the compounds to the cells.

-

Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[16]

-

Detection: Add the detection reagents containing the enzyme substrate. Incubate at room temperature for 60 minutes to allow for signal development.[16]

-

Signal Reading: Measure the chemiluminescent signal using a plate luminometer.

-

Data Analysis: Normalize the data to a vehicle control (0% activation) and the maximal response of a full agonist (100% activation). Plot the percentage activation against the log concentration of this compound to determine EC50 and Emax.

Rodent Tail-Flick Test

Objective: To assess the analgesic properties of this compound by measuring the latency of a reflexive tail withdrawal from a thermal stimulus.

Caption: Experimental workflow for the rodent tail-flick test.

Protocol:

-

Animal Acclimatization: Allow the animal (typically a mouse or rat) to acclimate to the testing environment and restraining device.

-

Baseline Latency: Focus a beam of high-intensity light onto the animal's tail. A timer starts automatically. Record the time it takes for the animal to flick its tail out of the beam. This is the baseline latency. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage.[12]

-

Drug Administration: Administer this compound, morphine, or vehicle control, typically via subcutaneous or intravenous injection.

-

Post-Drug Measurement: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90 minutes), repeat the tail-flick latency measurement.

-

Data Analysis: An increase in tail-flick latency compared to baseline indicates an analgesic effect. The data is often expressed as the percentage of the maximum possible effect (%MPE).

Rodent Hot Plate Test

Objective: To evaluate central analgesic activity by measuring the reaction time of an animal placed on a heated surface.

Protocol:

-

Apparatus: Use a hot plate apparatus with the surface temperature maintained at a constant level (e.g., 55 ± 1°C).[13]

-

Animal Placement: Gently place the animal (mouse or rat) onto the heated surface, which is enclosed by a transparent cylinder to keep the animal on the plate.[19]

-

Latency Measurement: Start a timer immediately upon placement. Observe the animal for nociceptive responses, such as licking a hind paw or jumping. The time until one of these responses occurs is the reaction latency.[19]

-

Cut-off Time: A maximum cut-off time (e.g., 30-60 seconds) is predetermined to prevent injury.[13]

-

Experimental Design: Measure a baseline latency before administering the test compound. After administration of this compound or a comparator, measure the latency again at various time points.

-

Data Analysis: A significant increase in reaction latency is indicative of analgesia.

Whole-Body Plethysmography

Objective: To assess respiratory function by measuring changes in respiratory rate, tidal volume, and minute volume in conscious, unrestrained animals.

Protocol:

-

Calibration: Calibrate the plethysmography chamber and pressure transducer.

-

Acclimatization: Place the animal into the plethysmography chamber and allow it to acclimate for a period (e.g., 30-60 minutes) while breathing ambient air.[7]

-

Baseline Recording: Record baseline respiratory parameters (respiratory rate, tidal volume, minute volume).

-

Drug Administration: Administer this compound or morphine.

-

Post-Drug Recording: Continuously record respiratory parameters following drug administration.

-

Data Analysis: Analyze the recorded pressure changes to calculate respiratory parameters. Compare the post-drug values to the baseline values to determine the extent of respiratory depression. The data is often presented as the percentage change from baseline.

Conclusion

The preclinical data for this compound consistently demonstrate a pharmacological profile distinct from that of conventional opioids like morphine. In vitro, it acts as a potent G-protein biased agonist at the µ-opioid receptor, with substantially lower efficacy for β-arrestin 2 recruitment.[12][13][14] This biased signaling translates to in vivo models, where this compound produces robust and rapid analgesia with an improved safety margin, characterized by significantly less respiratory depression and gastrointestinal dysfunction at equianalgesic doses.[13][16][20][21] These findings provided a strong rationale for its clinical development as a potentially safer intravenous opioid analgesic for the management of moderate to severe acute pain.[1][2]

References

- 1. Preclinical discovery and development of this compound (Olinvyk®) for the treatment of post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: Examining the clinical evidence, pharmacology, and contested mechanism of action of the first FDA-approved biased opioid agonist | Journal of Opioid Management [wmpllc.org]

- 6. The Utilization of Mu-Opioid Receptor Biased Agonists: this compound, an Opioid Analgesic with Reduced Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Can this compound (TRV130), an ideal novel µ receptor G protein pathway selective (µ-GPS) modulator, provide analgesia without opioid-related adverse reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview and Prospects of the Clinical Application of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 14. Hot plate analgesiometer | PPTX [slideshare.net]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Hot plate test - Wikipedia [en.wikipedia.org]

- 20. Hot plate test [panlab.com]

- 21. This compound: A Novel Drug for the Management of Moderate to Severe Acute Pain – A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

Oliceridine and the β-Arrestin Pathway: A Technical Examination of Adverse Effects

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Oliceridine (TRV130) is a novel intravenous opioid analgesic approved for the management of moderate to severe acute pain. It is the first in a class of drugs known as biased µ-opioid receptor (MOR) agonists. Conventional opioids, such as morphine, are unbiased agonists, activating both the G-protein signaling pathway, which is primarily associated with analgesia, and the β-arrestin 2 pathway.[1][2][3][4] The β-arrestin pathway is implicated in mediating many of the dose-limiting adverse effects of opioids, including respiratory depression and gastrointestinal issues, as well as promoting tolerance.[1][2][4][5][6]

This compound was engineered to selectively activate the G-protein pathway while causing significantly less recruitment of β-arrestin 2.[1][6][7][8] This biased agonism is hypothesized to widen the therapeutic window, providing potent analgesia with a reduced burden of opioid-related adverse events (ORAEs) compared to conventional opioids.[6][9] This technical guide provides a detailed overview of the role of the β-arrestin pathway in this compound's adverse effect profile, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular and logical frameworks.

The Dual Signaling Pathways of the µ-Opioid Receptor

Activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), by an agonist like morphine initiates two primary intracellular signaling cascades.

-

G-Protein Pathway: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates ion channels (activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels). This cascade results in reduced neuronal excitability and is the principal mechanism of opioid-induced analgesia.[1][2][5]

-

β-Arrestin Pathway: Agonist binding also leads to the phosphorylation of the MOR by G-protein-coupled receptor kinases (GRKs). This phosphorylated receptor serves as a docking site for β-arrestin 2. The recruitment of β-arrestin blocks further G-protein signaling (desensitization) and promotes receptor internalization.[10] Furthermore, β-arrestin acts as a scaffold protein, initiating a separate wave of signaling that is linked to adverse effects such as respiratory depression and constipation.[1][2][5][11]

Caption: µ-Opioid Receptor Signaling Pathways.

Quantitative Analysis of this compound's Biased Agonism

In vitro assays are crucial for quantifying the "bias" of a ligand. These experiments measure a compound's ability to activate one pathway relative to another, typically using a reference agonist like morphine. This compound has demonstrated a distinct profile of potent G-protein signaling with substantially lower β-arrestin 2 recruitment compared to morphine.

Table 1: In Vitro Comparison of this compound and Morphine Signaling

| Parameter | This compound | Morphine | Assay Type | Reference(s) |

|---|---|---|---|---|

| G-Protein Activation | ||||

| Efficacy (% of full agonist) | 71% | 92% | G-protein coupling assay | [8] |

| Potency (EC50) | 8 nM | 50 nM | cAMP inhibition assay | [8][12] |

| β-Arrestin 2 Recruitment | ||||

| Efficacy (% of morphine) | 14% | 100% | Enzyme fragment complementation | [8] |

| Efficacy (% of full agonist) | 32% | 95% | BRET assay |[13] |

Data presented are representative values compiled from the cited literature. Efficacy refers to the maximal response a drug can produce. Potency (EC50) is the concentration required to produce 50% of the maximal response.

Clinical Adverse Effect Profile: this compound vs. Morphine

The ultimate validation of the biased agonism hypothesis lies in clinical trial data. Multiple studies, including the pivotal APOLLO-1 (bunionectomy) and APOLLO-2 (abdominoplasty) trials, have compared the safety and tolerability of this compound with morphine.[14]

Table 2: Incidence of Common Adverse Events (Pooled Phase 3 Data)

| Adverse Event | This compound 0.35 mg Regimen | This compound 0.5 mg Regimen | Morphine 1 mg Regimen | Reference(s) |

|---|---|---|---|---|

| Nausea | 60% | 69% | 70% | [15] |

| Vomiting | 30% | 42% | 52% |[15] |

Table 3: Incidence of Respiratory Safety Events

| Study/Regimen | Incidence of Respiratory Events | Details | Reference(s) |

|---|---|---|---|

| Phase IIb (Abdominoplasty) | |||

| This compound 0.1 mg | 15% | Demand-dose regimen | [15] |

| This compound 0.35 mg | 31% | Demand-dose regimen | [15] |

| Morphine 1 mg | 53% | Demand-dose regimen | [15] |

| ATHENA (Open-label) | |||

| Hypoxia (SpO2 <90%) | 9.6% | 115 patients post-colorectal surgery | [16] |

| Bradypnea (RR <8) | 2.6% | 115 patients post-colorectal surgery |[16] |

A retrospective cohort study comparing this compound to conventional opioids (sufentanil, hydromorphone, oxycodone) in patient-controlled intravenous analgesia (PCIA) after thoracoscopic lung resection also found a lower incidence of overall opioid-related adverse events (ORADEs).

Table 4: ORADEs in PCIA After Thoracoscopic Surgery (Matched Cohorts)

| Adverse Event | This compound Group (n=2803) | Conventional Opioids Group (n=2803) | Relative Risk (95% CI) | P-value | Reference(s) |

|---|---|---|---|---|---|

| Any ORADE | 24.30% | 27.83% | 0.87 (0.80–0.95) | < 0.01 | [17] |

| PONV | 15.45% | 19.73% | 0.78 (0.70–0.88) | < 0.001 | [17] |

| OIRD | 8.6% | 8.3% | 1.04 (0.87–1.23) | 0.66 |[17] |

PONV: Postoperative Nausea and Vomiting; OIRD: Opioid-Induced Respiratory Depression.

These data consistently show a numerical trend towards a lower incidence of gastrointestinal and respiratory adverse events with this compound compared to morphine at equianalgesic doses.[14][15][18][19]

Experimental Protocols: β-Arrestin Recruitment Assay

Quantifying β-arrestin recruitment is a cornerstone of characterizing biased ligands. The PathHunter® assay (DiscoverX) is a widely used method based on enzyme fragment complementation.

Principle: The assay utilizes a cell line engineered to express the GPCR of interest (e.g., MOR) fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This reconstituted enzyme converts a substrate to produce a chemiluminescent signal, which is proportional to the amount of β-arrestin recruitment.[20][21][22]

Detailed Methodology (Agonist Mode):

-

Cell Culture and Plating:

-

Culture PathHunter® CHO-K1 hMOR β-Arrestin cells as per the supplier's protocol.

-

The day before the assay, harvest cells (e.g., using Trypsin-EDTA) and resuspend in fresh culture medium.

-

Perform a cell count and adjust the density (e.g., to 2.5 x 10⁵ cells/mL).

-

Dispense 20 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate (yielding ~5,000 cells/well).

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[20]

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the test compounds (e.g., this compound) and a reference agonist (e.g., morphine) in an appropriate assay buffer.

-

Prepare a "no agonist" control (buffer only) and a "maximal stimulation" control.

-

On the day of the assay, remove the culture medium from the cell plate.

-

Add 5 µL of the diluted compounds to the respective wells.

-

-

Incubation:

-

Incubate the plate for 90-120 minutes at 37°C with 5% CO₂.[20]

-

-

Signal Detection:

-

Equilibrate the PathHunter® Detection Reagent kit components to room temperature.

-

Prepare the working detection reagent according to the manufacturer's protocol (substrate and detection buffer).

-

Add 12.5 µL of the prepared detection reagent to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.[20]

-

Measure the chemiluminescent signal using a compatible plate reader.

-

-

Data Analysis:

-

Plot the relative light units (RLU) against the log concentration of the agonist.

-

Fit the data to a four-parameter logistic equation to determine the potency (EC50) and efficacy (Emax) for each compound.

-

Caption: β-Arrestin Recruitment Assay Workflow.

The Biased Agonism Hypothesis: A Logical Framework

The development of this compound is predicated on a clear logical framework that connects molecular mechanism to clinical outcome. This framework posits that separating the two downstream signaling pathways of the µ-opioid receptor can dissociate the desired analgesic effects from the common adverse effects.

Caption: Logical Framework of Biased Agonism.

Conclusion

The development of this compound represents a targeted effort to improve the safety profile of opioid analgesics by leveraging the principles of biased agonism. The central hypothesis is that by preferentially activating the G-protein pathway while minimizing β-arrestin 2 recruitment, this compound can provide analgesia comparable to conventional opioids but with a lower incidence of adverse effects like respiratory depression and nausea/vomiting.[6][7]

In vitro data strongly support this compound's molecular profile as a G-protein biased agonist.[8] Clinical trial data provide evidence of a favorable safety and tolerability profile compared to morphine, particularly regarding gastrointestinal side effects and, in some studies, respiratory events.[9][14][15][18] However, it is important to note that adverse effects are not eliminated, and their incidence can be dose-dependent.[3][15][23] There is also an ongoing scientific discussion about whether the observed clinical benefits are a result of true biased agonism or can be explained by this compound acting as a partial agonist at the β-arrestin pathway.[5][11][14] Regardless of the precise molecular mechanism, this compound's development underscores the therapeutic potential of modulating the β-arrestin pathway to create safer analgesics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Dive Into this compound and Its Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Can this compound (TRV130), an ideal novel µ receptor G protein pathway selective (µ-GPS) modulator, provide analgesia without opioid-related adverse reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. The Utilization of Mu-Opioid Receptor Biased Agonists: this compound, an Opioid Analgesic with Reduced Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. jms.ump.edu.pl [jms.ump.edu.pl]

- 10. resources.revvity.com [resources.revvity.com]

- 11. mdpi.com [mdpi.com]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. sfera.unife.it [sfera.unife.it]

- 15. tandfonline.com [tandfonline.com]

- 16. anesthesiaexperts.com [anesthesiaexperts.com]

- 17. Evaluating the Opioid-Related Adverse Events of this compound Versus Conventional Opioids in Patient-Controlled Analgesia After Thoracoscopic Lung Resection: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Overview and Prospects of the Clinical Application of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Exhibits Improved Tolerability Compared to Morphine at Equianalgesic Conditions: Exploratory Analysis from Two Phase 3 Randomized Placebo and Active Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 23. What evidence supports the use of this compound for severe pain? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]

Oliceridine's Selectivity for G-Protein Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oliceridine (TRV130) is a novel opioid agonist engineered to exhibit functional selectivity, or "biased agonism," for the G-protein signaling pathway over the β-arrestin pathway at the μ-opioid receptor (MOR).[1][2] This preferential activation of the G-protein cascade, which is primarily associated with analgesia, while minimizing β-arrestin recruitment, linked to adverse effects like respiratory depression and constipation, represents a significant advancement in opioid pharmacology.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, presenting quantitative data on its signaling bias, detailed experimental protocols for its characterization, and visual representations of the relevant cellular pathways and workflows. The information herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating next-generation analgesics.

Introduction: The Paradigm of Biased Agonism

Traditional opioids, such as morphine, are unbiased agonists at the μ-opioid receptor, activating both G-protein and β-arrestin signaling pathways.[4] While G-protein activation leads to the desired analgesic effects, the recruitment of β-arrestin is implicated in receptor desensitization, tolerance, and the manifestation of dose-limiting side effects.[3][5] The concept of biased agonism proposes that ligands can be designed to selectively engage one signaling pathway over another, thereby uncoupling the therapeutic benefits from the adverse effects.[1][2] this compound was developed based on this principle, aiming to provide potent analgesia with an improved safety and tolerability profile compared to conventional opioids.[1][2][3]

Quantitative Analysis of this compound's Signaling Bias

The functional selectivity of this compound has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data comparing this compound to the conventional opioid, morphine.

Table 1: In Vitro Characterization of this compound and Morphine at the μ-Opioid Receptor

| Parameter | This compound | Morphine | Assay System | Reference |

| Binding Affinity (Ki, nM) | 6 | - | Radioligand Binding | [6] |

| G-Protein Activation (EC50, nM) | 7.9 | - | cAMP Accumulation | [6] |

| G-Protein Activation (% Efficacy vs. DAMGO) | 84% | - | cAMP Accumulation | [6] |

| β-Arrestin-2 Recruitment (EC50, nM) | 40 | - | β-Arrestin Assay | [6] |

| β-Arrestin-2 Recruitment (% Efficacy vs. DAMGO) | 15% | ~50% | β-Arrestin Assay | [6][7] |

| Bias Factor (G-protein vs. β-arrestin) | ~3-fold preference for G-protein vs. morphine | - | Calculated from in vitro data | [6] |

Table 2: In Vivo Comparison of this compound and Morphine

| Parameter | This compound | Morphine | Animal Model | Reference |

| Analgesic Potency (ED50, mg/kg) | 0.9 | 4.9 | Mouse Hot Plate | [6] |

| Peak Analgesia (Time, min) | 5 | 30 | Mouse Hot Plate | [6] |

| Respiratory Depression | Less severe than morphine at equianalgesic doses | - | Healthy Volunteers | [8] |

| Gastrointestinal Dysfunction | Reduced compared to morphine at equianalgesic doses | - | Mouse Models | [6] |

Signaling Pathways

The differential engagement of intracellular signaling pathways by this compound and conventional opioids is central to its mechanism of action.

Experimental Protocols

The characterization of this compound's signaling bias relies on a suite of in vitro functional assays. The following are detailed methodologies for key experiments.

[³⁵S]GTPγS Binding Assay (G-Protein Activation)

This assay directly measures the activation of G-proteins following receptor stimulation.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration. Store aliquots at -80°C.

-

-

Assay Procedure:

-

Thaw membrane aliquots on ice.

-

Prepare serial dilutions of this compound and morphine in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

In a 96-well plate, add assay buffer, GDP (final concentration 10-100 µM), and the diluted test compounds.

-

Add the membrane suspension (typically 10-20 µg of protein per well).

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

-

Incubate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter plate, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

-

Plot the specific binding against the logarithm of the agonist concentration.

-

Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

PathHunter® β-Arrestin Recruitment Assay

This is a cell-based assay that measures the recruitment of β-arrestin to an activated GPCR.

Methodology:

-

Cell Culture:

-

Use a commercially available cell line (e.g., from DiscoverX) engineered to co-express the μ-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Culture the cells according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Plate the cells in a 96-well or 384-well plate and incubate overnight.

-

Prepare serial dilutions of this compound and morphine in assay buffer.

-

Add the diluted compounds to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Add the detection reagents provided with the assay kit.

-

Incubate at room temperature for 60 minutes.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to a positive control (e.g., a full agonist like DAMGO) and a vehicle control.

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

cAMP Accumulation Assay

This assay indirectly measures G-protein activation by quantifying the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP).

Methodology:

-

Cell Culture:

-

Culture cells expressing the μ-opioid receptor.

-

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Add serial dilutions of this compound or morphine and incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Plot the percent inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ and Eₘₐₓ values.

-

Bias Factor Calculation

The signaling bias of a ligand can be quantified using various mathematical models. One common method is the calculation of the bias factor using the Black and Leff operational model.[1] This involves comparing the relative efficacy and potency of a test ligand in two different signaling assays (e.g., G-protein activation and β-arrestin recruitment) to that of a reference agonist.

The bias factor is calculated as the difference in the logarithm of the ratio of the maximal response (τ) to the equilibrium dissociation constant (KA) for the two pathways:

ΔΔlog(τ/KA) = Δlog(τ/KA)G-protein - Δlog(τ/KA)β-arrestin

A positive value indicates a bias towards the G-protein pathway, while a negative value indicates a bias towards the β-arrestin pathway.

Conclusion

This compound represents a significant step forward in the development of safer opioid analgesics. Its G-protein signaling bias, supported by extensive preclinical and clinical data, offers the potential for potent pain relief with a reduced burden of opioid-related adverse events. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of biased agonists, with the ultimate goal of improving patient outcomes in the management of moderate to severe pain. While the concept of biased agonism continues to be an area of active research and debate, this compound's clinical approval marks a pivotal moment in the practical application of this innovative pharmacological principle.

References

- 1. Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound and its potential to revolutionize GI endoscopy sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Portico [access.portico.org]

- 7. Essential role of P-glycoprotein in the mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Initial Clinical Experiences with Oliceridine: A Technical Guide on Human Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oliceridine (TRV130) is a novel intravenous opioid agonist approved by the US Food and Drug Administration (FDA) in 2020 for the management of moderate to severe acute pain in controlled clinical settings.[1][2][3] It represents a distinct class of analgesics known as G protein-biased µ-opioid receptor (MOR) agonists.[4][5][6][7] The development of this compound was driven by the need to separate the desired analgesic effects of opioids from the significant burden of opioid-related adverse events (ORAEs), such as respiratory depression and gastrointestinal complications.[1][8][9] This is achieved through a mechanism of "functional selectivity," which preferentially activates the G protein signaling pathway responsible for analgesia while minimizing the recruitment of the β-arrestin pathway, which is linked to many adverse effects.[1][4][5]

This technical guide provides a detailed overview of the initial clinical experiences with this compound, focusing on its human pharmacokinetics, supported by data from foundational clinical trials.

Mechanism of Action: Biased Agonism

Conventional opioids like morphine exert their effects by binding to the µ-opioid receptor, which subsequently triggers two primary intracellular signaling cascades:

-

G-protein Pathway: Activation of this pathway is predominantly responsible for the desired analgesic effects.[4][10]

-

β-arrestin Pathway: Recruitment and activation of β-arrestin are associated with a host of undesirable side effects, including respiratory depression, constipation, and the development of tolerance.[4][5][10]

This compound is designed to be a "biased ligand" that, upon binding to the MOR, preferentially activates the G-protein signaling cascade while only weakly engaging the β-arrestin pathway.[5][11] This biased agonism aims to provide potent pain relief with an improved safety and tolerability profile compared to conventional, unbiased opioids.[1][6][12]

Pharmacokinetic Profile

Initial clinical studies have characterized the pharmacokinetic (PK) profile of this compound, demonstrating predictable behavior.

-

Metabolism: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[11] It has no known active metabolites, which simplifies the relationship between plasma concentration and analgesic effect.[11]

-

Elimination: The half-life is estimated to be between 1.85 and 2.08 hours.[6][13]

-

Special Populations:

-

Renal Impairment: No clinically meaningful differences in PK parameters have been observed between subjects with end-stage renal disease (ESRD) and healthy subjects, suggesting no dose adjustment is needed for renal impairment.[10][14]

-

Hepatic Impairment: While clearance and AUC were not affected, the half-life of this compound was observed to increase in patients with moderate to severe hepatic impairment.[14] An initial dose reduction may be considered for patients with severe hepatic impairment.[14]

-

CYP2D6 Poor Metabolizers: Individuals who are poor metabolizers via the CYP2D6 enzyme show reduced clearance of this compound.[11]

-

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters from a Phase I, single-ascending-dose study in Chinese patients with chronic non-cancer pain.[6][7][13]

| Parameter | 0.75 mg Dose (n=12) | 1.5 mg Dose (n=10) | 3.0 mg Dose (n=10) |

| Cmax (ng/mL) | 51.29 ± 11.23 | 64.95 ± 14.59 | 81.91 ± 16.03 |

| Tmax (h) | 0.034 (2 min) | 0.034 (2 min) | 0.083 (5 min) |

| AUC₀-t (h*ng/mL) | 32.22 ± 4.54 | 69.34 ± 11.41 | 144.38 ± 27.99 |

| t½ (h) | 1.85 ± 0.23 | 1.94 ± 0.23 | 2.08 ± 0.29 |

| CLz (L/h) | 23.95 ± 3.42 | 22.18 ± 3.73 | 21.29 ± 4.14 |

| Vz (L) | 64.91 ± 10.74 | 62.53 ± 10.02 | 64.64 ± 11.53 |

| Data presented as mean ± standard deviation, except for Tmax which is the median time. Data sourced from a study in Chinese patients with chronic non-cancer pain.[6][7][13] |

Experimental Protocols and Clinical Experience

This compound's clinical development program has included Phase I studies in healthy volunteers and special populations, as well as pivotal Phase III efficacy and safety trials in patients with acute postoperative pain.[3][12]

Phase I Studies

The initial human trials were single-ascending-dose, open-label studies designed to assess the safety, tolerability, and pharmacokinetic profile of this compound.[6][13]

-

Methodology: These studies typically involved administering a single intravenous dose of this compound over a short infusion period (e.g., 2 minutes) to cohorts of participants at escalating dose levels (e.g., 0.75 mg, 1.5 mg, 3.0 mg).[6][13] Blood samples were collected at predefined intervals to determine plasma concentrations and calculate PK parameters using non-compartmental analysis.[6][10] Safety was monitored through the recording of adverse events (AEs), vital signs, and laboratory tests.[6][10]

-

Findings: These trials established that this compound exhibits predictable pharmacokinetic characteristics.[12] The most common AEs were consistent with the opioid class, such as nausea, vomiting, and dizziness, and no serious adverse events were noted in these initial studies.[6][7]

Phase III Efficacy and Safety Trials (APOLLO & ATHENA)

The core of the clinical experience comes from the Phase III program, including the APOLLO-1 and APOLLO-2 randomized controlled trials and the ATHENA open-label safety study.[9][15][16][17]

-

Methodology: The APOLLO trials were double-blind, randomized, placebo- and active-controlled (morphine) studies in patients experiencing moderate-to-severe acute pain following surgical procedures (bunionectomy in APOLLO-1, abdominoplasty in APOLLO-2).[8][9][15] Patients were randomized to receive either this compound, morphine, or a placebo, administered via a patient-controlled analgesia (PCA) device.[15][18] The protocols specified an initial loading dose followed by demand doses with a 6-minute lockout interval.[9][18] The primary endpoint was typically the proportion of treatment responders compared to placebo.[15][18]

-

The ATHENA Study: This was a large, open-label study designed to assess the safety and tolerability of this compound in a broad "real-world" population of 768 patients with acute pain from surgical or medical conditions.[16][19][20] Dosing was flexible, allowing for clinician-administered boluses or PCA.[19][21]

Data Presentation: Key Phase III Trial Protocols

| Trial | Patient Population | Design | Interventions | Primary Endpoint |

| APOLLO-1 [8][15][22] | Moderate-to-severe pain post-bunionectomy (n=389) | Randomized, double-blind, placebo- and active-controlled | Loading Dose: this compound (1.5 mg), Morphine (4 mg), or Placebo. PCA Demand Dose: this compound (0.1, 0.35, or 0.5 mg), Morphine (1 mg), or Placebo. | Proportion of treatment responders vs. Placebo over 48 hours. |

| APOLLO-2 [9][18] | Moderate-to-severe pain post-abdominoplasty (n=401) | Randomized, double-blind, placebo- and active-controlled | Loading Dose: this compound (1.5 mg), Morphine (4 mg), or Placebo. PCA Demand Dose: this compound (0.1, 0.35, or 0.5 mg), Morphine (1 mg), or Placebo. | Proportion of treatment responders vs. Placebo over 24 hours. |

| ATHENA [16][19][20] | Moderate-to-severe acute pain (surgical & non-surgical) (n=768) | Open-label, multi-center safety study | Bolus Dosing: 1-2 mg loading, 1-3 mg PRN. PCA: 1.5 mg loading, 0.5 mg demand dose. | Safety and tolerability (AEs, discontinuations, vital signs). |

-

Clinical Findings: Across the Phase III program, this compound demonstrated effective analgesia, with the 0.35 mg and 0.5 mg demand dose regimens being equianalgesic to 1 mg of morphine.[9][18] Importantly, this compound showed a favorable safety and tolerability profile, particularly regarding a lower incidence of respiratory safety events and gastrointestinal AEs like nausea and vomiting compared to morphine.[9][12][15]

Conclusion

The initial clinical experiences with this compound establish it as a novel analgesic with a well-characterized and predictable pharmacokinetic profile. Its mechanism as a G protein-biased agonist translates into a clinical profile that offers analgesia comparable to conventional opioids like morphine but with an improved safety margin, particularly concerning respiratory and gastrointestinal adverse events.[9][12] The data from Phase I to Phase III trials provide a robust foundation for its use in the management of moderate-to-severe acute pain in controlled clinical settings, offering a valuable alternative for patients where the risks associated with conventional opioids are a significant concern.

References

- 1. A Dive Into this compound and Its Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound: Examining the clinical evidence, pharmacology, and contested mechanism of action of the first FDA-approved biased opioid agonist | Journal of Opioid Management [wmpllc.org]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound fumarate? [synapse.patsnap.com]

- 6. Pharmacokinetics and Safety of this compound Fumarate Injection in Chinese Patients with Chronic Non-Cancer Pain: A Phase I, Single-Ascending-Dose, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. APOLLO-1: a randomized placebo and active-controlled phase III study investigating this compound (TRV130), a G protein-biased ligand at the µ-opioid receptor, for management of moderate-to-severe acute pain following bunionectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. APOLLO‐2: A Randomized, Placebo and Active‐Controlled Phase III Study Investigating this compound (TRV130), a G Protein–Biased Ligand at the μ‐Opioid Receptor, for Management of Moderate to Severe Acute Pain Following Abdominoplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Overview and Prospects of the Clinical Application of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. The Influence of Renal or Hepatic Impairment on the Pharmacokinetics, Safety, and Tolerability of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ATHENA: A Phase 3, Open-Label Study Of The Safety And Effectiveness Of this compound (TRV130), A G-Protein Selective Agonist At The µ-Opioid Receptor, In Patients With Moderate To Severe Acute Pain Requiring Parenteral Opioid Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]